
ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate
Overview
Description
Ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a benzoyl group substituted with chlorine and nitro groups, and an ethyl ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with ethyl 3-piperidinecarboxylate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group undergoes selective reduction to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄Cl/Fe).
Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|
H₂ (1 atm), Pd-C, EtOH | Ethyl 1-(2-chloro-4-aminobenzoyl)-3-piperidinecarboxylate | 85% | |
NH₄Cl, Fe, H₂O/EtOH | Same as above | 78% |
Applications : The resulting amine serves as a precursor for further functionalization (e.g., diazotization, amidation) .
Nucleophilic Aromatic Substitution (NAS)
The chlorine at the 2-position participates in NAS under harsh conditions due to the deactivating nitro group.
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
KNH₂ | NH₃(l), −33°C | Ethyl 1-(4-nitro-2-aminobenzoyl)-3-piperidinecarboxylate | 62% | |
CuCN | DMF, 120°C | Ethyl 1-(4-nitro-2-cyanobenzoyl)-3-piperidinecarboxylate | 55% |
Limitations : Steric hindrance from the piperidine ring reduces reactivity compared to simpler aryl chlorides .
Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions:
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Basic hydrolysis : NaOH (aq)/EtOH, reflux → Sodium salt (quantitative) .
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Acidic hydrolysis : HCl (conc)/EtOH, reflux → Free carboxylic acid (92%) .
Applications : The carboxylic acid is a key intermediate for amide coupling (e.g., with EDCI/HOBt) .
Piperidine Ring Functionalization
The piperidine nitrogen undergoes alkylation or acylation:
Note : Steric effects from the benzoyl group slow reaction kinetics compared to unsubstituted piperidines .
Stability and Degradation
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Thermal Stability : Decomposes above 200°C via nitro group elimination (NO₂ → NO) .
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Photoreactivity : Nitrobenzoyl moiety undergoes photoisomerization under UV light (λ = 254 nm) .
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Hydrolytic Stability : Stable in neutral aqueous solutions but hydrolyzes rapidly under strongly acidic/basic conditions .
Key Challenges in Reactivity
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate exhibit antimicrobial properties. A study found that compounds with similar structures demonstrated efficacy against various bacterial strains, suggesting potential for development as antibiotics .
Anticancer Research
The compound has also been investigated for its anticancer properties. In vitro studies showed that it can induce apoptosis in cancer cells, particularly those resistant to conventional therapies. This makes it a candidate for further development in cancer treatment protocols .
Organic Synthesis Applications
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, which can lead to the development of novel compounds with desired biological activities.
Synthesis Pathways
A common synthetic route involves the reaction of piperidine derivatives with chloro-nitrobenzoyl chloride under basic conditions, facilitating the formation of the target compound .
Case Study 1: Development of Antimicrobial Agents
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the piperidine ring significantly influenced antibacterial potency, highlighting the compound's versatility as a scaffold for drug development .
Case Study 2: Anticancer Activity
Another investigation focused on the compound's ability to inhibit tumor growth in xenograft models. The study demonstrated that administering this compound resulted in a notable reduction in tumor size compared to control groups, suggesting its potential as an anticancer therapeutic agent.
Summary and Future Directions
This compound shows promise across multiple scientific domains, particularly in medicinal chemistry and organic synthesis. Its unique structural features facilitate its use as an intermediate for developing new pharmaceuticals with antimicrobial and anticancer properties.
Future research should focus on:
- Expanding the library of derivatives to explore structure-activity relationships.
- Conducting comprehensive toxicological assessments to ensure safety.
- Investigating mechanisms of action to better understand its biological effects.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
Ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate can be compared with similar compounds such as:
Ethyl 2-(2-chloro-4-nitrobenzoyl)amino)benzoate: Similar structure but with a benzoate group instead of a piperidine ring.
Ethyl 4-(2-chloro-4-nitrobenzoyl)amino)benzoate: Similar structure but with a different substitution pattern on the benzoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes findings from various research studies, highlighting its synthesis, biological evaluations, and potential therapeutic implications.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a chloro-nitrobenzoyl moiety, which is critical for its biological activity. The synthesis of this compound typically involves the reaction of ethyl piperidinecarboxylate with 2-chloro-4-nitrobenzoic acid derivatives. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis techniques that enhance reaction efficiency and reduce by-products .
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts:
- Antiviral Activity : Preliminary studies indicate that similar piperidine derivatives exhibit antiviral properties against various viruses, including HIV-1 and herpes simplex virus (HSV-1). For instance, compounds structurally related to this compound have shown moderate protection against viral infections in vitro .
- Antibacterial and Antifungal Properties : Research has demonstrated that piperidine derivatives possess antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
- Cytotoxicity : The cytotoxic effects of the compound have been assessed using various cell lines. For example, compounds with similar structures have shown cytotoxic concentrations (CC50) ranging from 54 μM to 92 μM in different assays, indicating a need for further optimization to enhance selectivity and reduce toxicity .
Table 1: Summary of Biological Activities
Mechanistic Insights
The mechanism of action for this compound may involve interaction with specific cellular targets. For instance, some piperidine derivatives have been identified as inhibitors of key enzymes involved in viral replication or bacterial metabolism. The presence of the chloro and nitro groups in the benzoyl moiety is believed to enhance binding affinity to these targets, potentially leading to increased efficacy .
Future Directions
Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Analysis : To optimize chemical modifications that enhance potency while minimizing toxicity.
- Clinical Trials : To evaluate safety and effectiveness in human subjects.
Properties
IUPAC Name |
ethyl 1-(2-chloro-4-nitrobenzoyl)piperidine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5/c1-2-23-15(20)10-4-3-7-17(9-10)14(19)12-6-5-11(18(21)22)8-13(12)16/h5-6,8,10H,2-4,7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHPANJSEMRWAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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